(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and biological assays.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the functionalization of quinoxaline derivatives. For example, recent studies have demonstrated efficient synthetic routes using various reagents such as ammonium persulfate for oxidative reactions, yielding significant quantities of target compounds with high purity .
Table 1: Synthesis Overview
Reaction Type | Reagents Used | Yield (%) | Reference |
---|---|---|---|
Oxidative Functionalization | Ammonium Persulfate | 77% | |
C-H Functionalization | Alkenes | 51% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds within this class can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The most promising derivatives exhibited IC50 values ranging from 2.1 to 9.8 µM against human cancer cell lines such as HepG-2 and MCF-7 .
Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2). This shift promotes cell cycle arrest at the G2/M phase, leading to enhanced cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been explored extensively. Studies suggest that these compounds exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications on the quinoxaline ring can enhance antimicrobial efficacy .
Table 2: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HepG-2 | 2.1 - 9.8 | |
Anticancer | MCF-7 | 3.4 | |
Antimicrobial | Various Pathogens | Varies |
Case Studies
One notable study focused on a series of synthesized quinoxaline derivatives, including this compound, assessing their VEGFR-2 inhibitory effects and cytotoxicity profiles. The results indicated that certain compounds not only inhibited VEGFR-2 effectively but also demonstrated low toxicity against normal rat hepatocytes, suggesting a favorable therapeutic index .
Another investigation evaluated the effects of these compounds on apoptosis-related pathways using Western blot analyses. The findings revealed significant alterations in caspase activity and protein expression levels associated with apoptosis, further supporting their potential as anticancer agents .
特性
IUPAC Name |
1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRDCDDYFAGRZ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。